molecular formula C23H22N2O3 B2701529 2-[(4-methoxyphenoxy)methyl]-1-(2-phenoxyethyl)-1H-1,3-benzodiazole CAS No. 431920-81-9

2-[(4-methoxyphenoxy)methyl]-1-(2-phenoxyethyl)-1H-1,3-benzodiazole

Cat. No.: B2701529
CAS No.: 431920-81-9
M. Wt: 374.44
InChI Key: CCHZCZLGVIFXOV-UHFFFAOYSA-N
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Description

2-[(4-methoxyphenoxy)methyl]-1-(2-phenoxyethyl)-1H-1,3-benzodiazole is a complex organic compound that belongs to the benzimidazole class Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-methoxyphenoxy)methyl]-1-(2-phenoxyethyl)-1H-1,3-benzodiazole typically involves multi-step organic reactions. One common method includes the condensation of o-phenylenediamine with appropriate aldehydes or ketones, followed by the introduction of methoxyphenoxy and phenoxyethyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like chromatography and crystallization would be common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-[(4-methoxyphenoxy)methyl]-1-(2-phenoxyethyl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding benzimidazole derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can introduce different substituents into the benzimidazole core, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction could produce benzimidazole alcohols or amines.

Scientific Research Applications

2-[(4-methoxyphenoxy)methyl]-1-(2-phenoxyethyl)-1H-1,3-benzodiazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4-methoxyphenoxy)methyl]-1-(2-phenoxyethyl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include inhibition of DNA synthesis, disruption of cell membrane integrity, or interference with signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-methoxyethyl)-2-[(4-methoxyphenoxy)methyl]benzimidazole
  • 2-{2-[(4-methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Uniqueness

2-[(4-methoxyphenoxy)methyl]-1-(2-phenoxyethyl)-1H-1,3-benzodiazole is unique due to its specific substituents, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[(4-methoxyphenoxy)methyl]-1-(2-phenoxyethyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O3/c1-26-18-11-13-20(14-12-18)28-17-23-24-21-9-5-6-10-22(21)25(23)15-16-27-19-7-3-2-4-8-19/h2-14H,15-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCHZCZLGVIFXOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2CCOC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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